Cas no 687567-59-5 (3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- F0579-0796
- AKOS024585185
- 3-(4-bromophenyl)-2-((4-chlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- 3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 687567-59-5
-
- Inchi: 1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
- InChI Key: OAIPYCJCVKIKER-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(=NC2=C(C1=O)SCC2)SCC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 463.94195g/mol
- Monoisotopic Mass: 463.94195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 83.3Ų
3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0796-100mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-20μmol |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-2mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-4mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-1mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-5mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-20mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-75mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-2μmol |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0796-10mg |
3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687567-59-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on 3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
3-(4-Bromophenyl)-2-{(4-Chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: A Comprehensive Overview
The compound with CAS No. 687567-59-5, named 3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thienopyrimidine core with substituted phenyl groups and a methylsulfanyl moiety. The thienopyrimidine framework is a heterocyclic system that has been extensively studied for its potential in drug discovery and as a building block for advanced materials.
Recent studies have highlighted the importance of thienopyrimidine derivatives in the development of kinase inhibitors and other bioactive molecules. The presence of the 4-bromophenyl and 4-chlorophenyl substituents introduces significant electronic and steric effects into the molecule, which can influence its biological activity and chemical reactivity. Additionally, the methylsulfanyl group at position 2 contributes to the molecule's solubility and stability under various conditions.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex structures. Researchers have explored its use in multi-component reactions and click chemistry to synthesize larger molecular frameworks with enhanced functionality. For instance, the thienopyrimidine core can serve as a scaffold for attaching additional functional groups, such as fluorophores or targeting ligands, making it a versatile platform for drug delivery systems.
From a synthetic perspective, the preparation of 3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-thieno[3,2-d]pyrimidin-4-one involves a series of carefully optimized steps. The synthesis typically begins with the formation of the thienopyrimidine ring through cyclization reactions involving appropriate precursors. Subsequent substitution reactions are then employed to introduce the bromine and chlorine substituents on the phenyl rings. The incorporation of the methylsulfanyl group requires precise control over reaction conditions to ensure selectivity and yield.
The structural complexity of this compound makes it an excellent candidate for studying molecular recognition and self-assembly phenomena. Recent advancements in supramolecular chemistry have demonstrated that such molecules can form ordered assemblies through non-covalent interactions, such as π-π stacking and hydrogen bonding. These assemblies hold promise for applications in nanotechnology and materials science.
In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain protein kinases, which are key targets in cancer therapy. However, further optimization is required to enhance its potency and selectivity. Ongoing research is focused on modifying the substituents on the phenyl rings to improve these properties while maintaining the integrity of the thienopyrimidine core.
The study of thienopyrimidine derivatives has also extended into computational chemistry, where molecular modeling techniques are used to predict their binding affinities to various biomolecular targets. These computational studies provide valuable insights into the relationship between molecular structure and biological activity, guiding experimental efforts toward more efficient drug design.
In conclusion, 3-(4-bromophenyl)-2-{(4-chlorophenyl)methylsulfanyl}-thieno[3,2-d]pyrimidin-4-one represents a fascinating example of how modern chemical synthesis and interdisciplinary research can lead to innovative compounds with diverse applications. As our understanding of its properties continues to grow, this molecule is poised to play an increasingly important role in both academic research and industrial development.
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